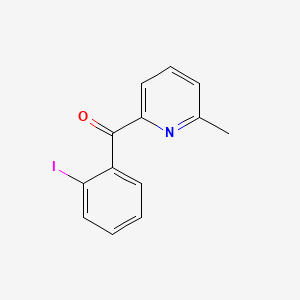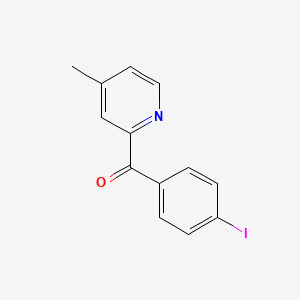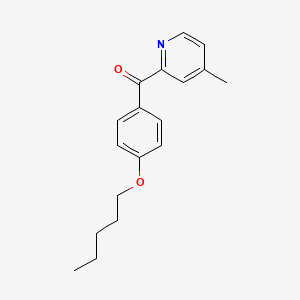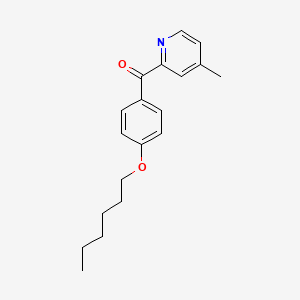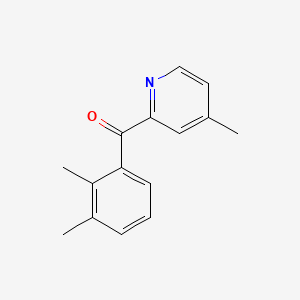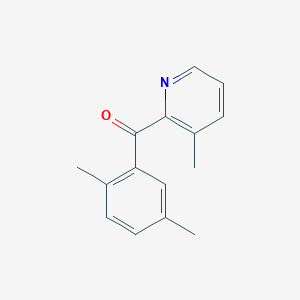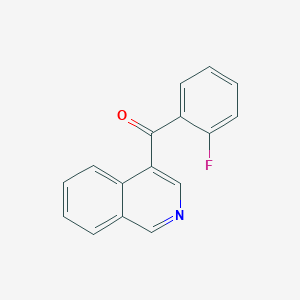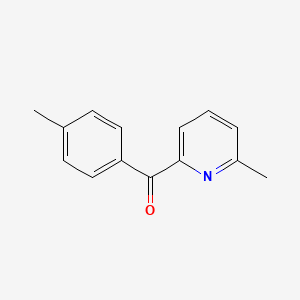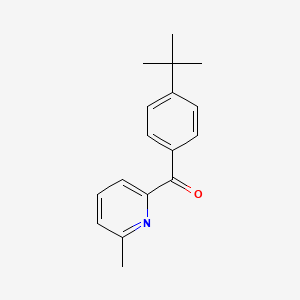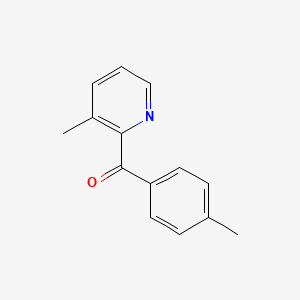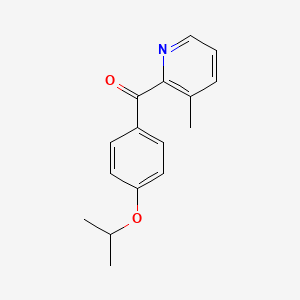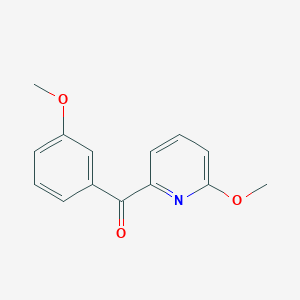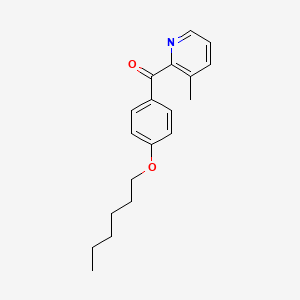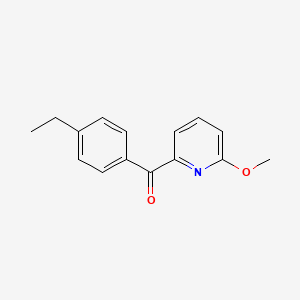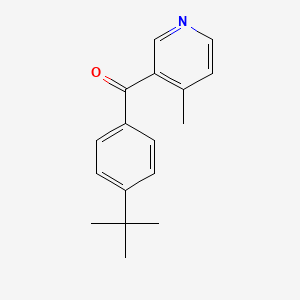
3-(4-tert-Butylbenzoyl)-4-methylpyridine
Vue d'ensemble
Description
3-(4-tert-Butylbenzoyl)-4-methylpyridine is a chemical compound with the following properties:
- Molecular Formula : C~17~H~17~NO
- Molecular Weight : 255.32 g/mol
- IUPAC Name : 3-(4-tert-butylbenzoyl)-4-methylpyridine
- CAS Number : 171340-59-7
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-tert-butylbenzoyl chloride and 4-methylpyridine . The acylation of the pyridine ring occurs at the 3-position, resulting in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of 3-(4-tert-Butylbenzoyl)-4-methylpyridine consists of a pyridine ring substituted with a tert-butylbenzoyl group at the 3-position and a methyl group at the 4-position. The tert-butylbenzoyl group imparts steric hindrance, affecting the compound’s reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Friedel-Crafts Acylation : The tert-butylbenzoyl group can undergo acylation reactions with Lewis acids (such as aluminum chloride) to form substituted derivatives.
- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid or other functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 162-165°C (literature value).
- Solubility : Soluble in organic solvents (e.g., chloroform, dichloromethane).
- Refractive Index : n~20~/D 1.536 (literature value).
Applications De Recherche Scientifique
1. Biomonitoring and Environmental Exposure Analysis
Studies have utilized similar chemical structures to 3-(4-tert-Butylbenzoyl)-4-methylpyridine for biomonitoring purposes. The analysis of metabolites, such as tert-butylbenzoic acid and lysmerol, in urine samples indicates broad exposure to related fragrance chemicals and can provide insights into environmental and consumer product exposure trends over time (Scherer et al., 2020). Similarly, the presence of these chemicals in the urine of children and adolescents has been linked to the usage of fragranced products, highlighting the widespread exposure to these compounds and their potential health implications (Murawski et al., 2020).
2. Antioxidant Presence and Environmental Fate
Compounds structurally related to 3-(4-tert-Butylbenzoyl)-4-methylpyridine, like butylated hydroxytoluene (BHT), are extensively used as antioxidants in various consumer products. Studies have explored their environmental occurrence, human exposure, and potential toxicity, noting that they are detectable in various environmental matrices and in human samples such as urine, blood, and breast milk. Research suggests that these compounds may exhibit hepatic toxicity and endocrine disrupting effects (Liu & Mabury, 2020).
3. Exposure Assessment and Health Impact
Investigations into the health impacts of structurally related chemicals have been conducted. For instance, the presence of parabens, which are structurally similar to 3-(4-tert-Butylbenzoyl)-4-methylpyridine, in maternal blood and amniotic fluid implies prenatal exposure to these endocrine-disrupting chemicals, with potential implications for fetal development (Shekhar et al., 2017).
Safety And Hazards
- Hazard Statements : It is corrosive to the eyes (Eye Dam. 1) and can cause skin irritation (Skin Corr. 1B).
- Precautionary Measures : Handle with care, wear appropriate protective equipment, and avoid inhalation or skin contact.
Orientations Futures
Research on 3-(4-tert-Butylbenzoyl)-4-methylpyridine could explore:
- Biological Activity : Investigate its potential as a drug candidate or photoinitiator.
- Derivatives : Synthesize and study derivatives with modified substituents.
- Environmental Impact : Assess its environmental persistence and toxicity.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-18-11-15(12)16(19)13-5-7-14(8-6-13)17(2,3)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLOIDNTPAQRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184164 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylbenzoyl)-4-methylpyridine | |
CAS RN |
1187163-67-2 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



